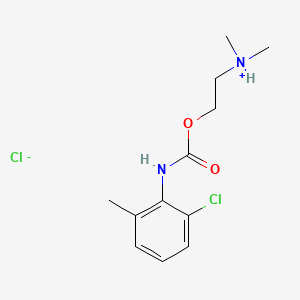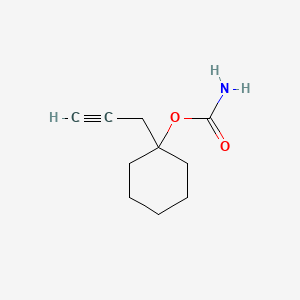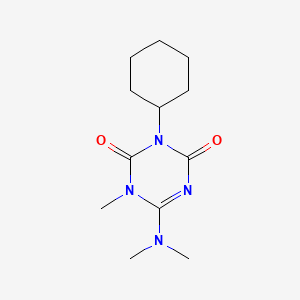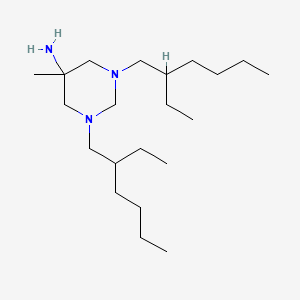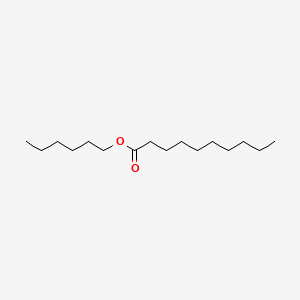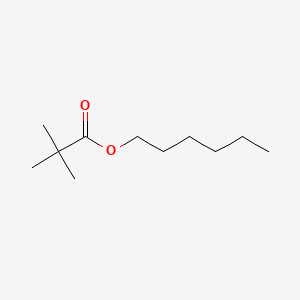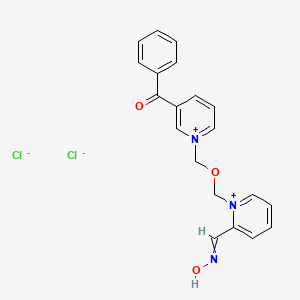
Karounidiol
Overview
Description
Karounidiol is an organic hydroxy compound . It is a natural product found in Lagenaria siceraria, Trichosanthes cucumeroides, and other organisms . It is a triterpenoid that can be found in Trichosanthes kirilowii .
Synthesis Analysis
This compound was isolated from the unsaponifiable matter of the seed oil of Trichosanthes kirilowii Maxim .
Molecular Structure Analysis
This compound has a molecular formula of C30H48O2 . The structure of the skeleton was proved by conversion of the natural product into multiflora-7,9 (11)-dien-3βol .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 440.7 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Scientific Research Applications
Extraction and Crystal Structure
Karounidiol, a triterpene component of snakegourd seed, has been extracted and characterized through X-ray diffraction analysis. Its crystal structure, comprising five six-membered rings, was detailed in a study emphasizing its molecular composition (Chao Zhi, 2003).
Anti-tumor and Cytotoxic Activities
Notably, this compound has demonstrated significant potential in cancer research. It was found to exhibit cytotoxic activity against human cancer cell lines, especially against human renal cancer. This was part of a broader study evaluating multiflorane-type triterpenoids for their anti-tumor properties (Akihisa et al., 2001).
Chemical Constituents in Various Plants
Further research has isolated and identified this compound in various plants, such as Trichosanthes kirilowii and Momordica cochinchinensis. These studies have been crucial in understanding the compound's distribution in nature and potential applications in pharmacology and biochemistry (Liang Xu et al., 2018), (Kan et al., 2006).
HPLC Fingerprinting in Trichosanthes Kirilowii
High-Performance Liquid Chromatography (HPLC) fingerprinting has been used to identify this compound in prepared fruits of Trichosanthes kirilowii. This method aids in the quality control of herbal medicines and could be pivotal for standardizing this compound-containing products (S. We, 2013).
Mechanism of Action
Target of Action
Karounidiol, a triterpenoid found in Trichosanthes kirilowii, primarily targets the β-tubulin of helminths . β-tubulin is a protein that plays a crucial role in the maintenance of the cytoskeleton and cell structure of these organisms.
Mode of Action
This compound interacts with β-tubulin, inhibiting its function . This interaction disrupts the cytoskeleton of the helminths, leading to paralysis and eventual death of these organisms . The binding energy for this interaction has been calculated to be -1.38 kcal/mol, indicating a strong binding affinity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the assembly and maintenance of the cytoskeleton in helminths. By inhibiting β-tubulin, this compound disrupts the formation of microtubules, which are essential components of the cytoskeleton . This disruption affects various downstream processes, including cell division and intracellular transport, leading to the death of the helminths .
Pharmacokinetics
It is known that this compound is a lipophilic compound, suggesting that it may be well-absorbed in the gastrointestinal tract and distributed throughout the body
Result of Action
The primary result of this compound’s action is the death of helminths. By inhibiting β-tubulin and disrupting the cytoskeleton, this compound causes paralysis and death in these organisms . This makes this compound a potential candidate for the development of new anthelmintic drugs .
Biochemical Analysis
Biochemical Properties
Karounidiol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. The interaction between this compound and these enzymes can lead to the modulation of their activity, affecting the metabolic pathways they regulate .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also affects the expression of genes involved in cell survival and apoptosis, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. This leads to the activation or inhibition of various enzymes, ultimately resulting in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer activities. At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the biological activity of this compound increases with dosage up to a certain point, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It has been shown to affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, this compound can modulate the activity of enzymes involved in lipid metabolism, resulting in altered levels of lipids and other metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. This compound has been found to accumulate in the endoplasmic reticulum and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound is targeted to the mitochondria, where it influences mitochondrial function and energy metabolism. Its localization in the endoplasmic reticulum also affects protein synthesis and folding .
Properties
IUPAC Name |
(3R,4aR,6aS,6bS,8aS,11R,12aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,7,8,9,10,12,12a,13-dodecahydropicen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-25(2)22-9-8-21-20(28(22,5)12-11-24(25)32)10-13-30(7)23-18-26(3,19-31)14-15-27(23,4)16-17-29(21,30)6/h8,10,22-24,31-32H,9,11-19H2,1-7H3/t22-,23+,24+,26+,27+,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXJVDGAGQPTFR-ZSBHZPGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1CC=C3C2=CCC4(C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@H]1[C@@]3(CC=C4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)[C@]3(CC2)C)C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118117-31-0 | |
| Record name | (3α,13α,14β,20α)-13-Methyl-26-noroleana-7,9(11)-diene-3,29-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118117-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Karounidiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118117310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Karounidiol and where is it found?
A1: this compound ([D:C-friedo-oleana-7,9(11)-diene-3α,29-diol]) is a pentacyclic triterpene primarily isolated from the seeds of Trichosanthes kirilowii (Cucurbitaceae), a plant commonly known as snakegourd. [, ] It has also been identified in other species like Trichosanthes hupehensis, Momordica cochinchinensis, and Trichosanthes rosthornii. [, , ]
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C30H48O2 and a molecular weight of 440.7 g/mol. []
Q3: What spectroscopic data is available for this compound characterization?
A3: Researchers have utilized various spectroscopic techniques to elucidate the structure of this compound. These include Infrared Spectroscopy (IR), Mass Spectrometry (MS), 1H Nuclear Magnetic Resonance (1H-NMR), and 13C Nuclear Magnetic Resonance (13C-NMR). [, , , , ] Additionally, X-ray diffraction analysis has been employed to determine its crystal structure. [, ]
Q4: What is the significance of the Thin-Layer Chromatography (TLC) studies on this compound?
A4: TLC studies demonstrate that this compound can be reliably identified in various Trichosanthes species, including T. kirilowii, T. rosthornii, and T. Semen. [, ] This suggests its potential use as a quality control marker for these traditional Chinese medicines.
Q5: What are the potential biological activities of this compound?
A5: this compound has demonstrated inhibitory effects on tumor promotion induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in mice. [] This suggests possible anti-tumor promoting properties.
Q6: How does this compound compare to other compounds in terms of its anti-tumor promoting activity?
A6: Studies show that this compound exhibits similar potency to 7-oxodihydrothis compound, another triterpene found in Trichosanthes kirilowii, in inhibiting TPA-induced inflammation. []
Q7: What is known about the structure-activity relationship (SAR) of this compound and its derivatives?
A7: While specific SAR studies are limited, the discovery of this compound dibenzoate (2) and 5-dehydrothis compound dibenzoate (1) in Momordica grosvenori provides insights into potential structural modifications. [] These compounds, alongside other triterpenoids, displayed significant inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) induction by TPA. []
Q8: Has the crystal structure of this compound been determined?
A8: Yes, X-ray diffraction analysis revealed that this compound crystallizes in an orthorhombic system, belonging to the P212121 space group. [, ] Its molecular structure comprises five six-membered rings with A/B trans, C/D trans, and D/E cis ring junctions. [, ]
Q9: Are there any analytical methods for quantifying this compound?
A9: Research highlights the development of a High-Performance Liquid Chromatography (HPLC) method with a Photodiode Array Detector (PAD) for quantifying this compound in Trichosanthes Semen. [] This method suggests a minimum this compound content of 0.05% for quality control purposes. []
Q10: What is known about the chemical synthesis of this compound?
A10: Researchers have successfully converted this compound into multiflora-7,9(11)-dien-3βol, a known synthetic compound. [] This conversion confirms the structural skeleton of this compound and provides insights for potential synthetic routes.
Q11: Have there been any studies on the stability of this compound?
A11: While specific stability studies on this compound are limited in the provided research, the development of analytical methods like HPLC suggests efforts towards understanding its stability and establishing quality control parameters. []
Q12: What is the historical context of this compound research?
A12: The initial isolation and structural characterization of this compound from Trichosanthes kirilowii mark a significant milestone in its research history. [] Subsequent studies have focused on identifying its presence in other plant species, exploring its biological activities, and developing analytical techniques for its quantification. [, , , , , ]
Q13: What are the future directions for this compound research?
A13: Future research should delve deeper into the mechanisms of action underlying this compound's observed biological activities, such as its anti-tumor promoting effects. [] Further investigations into its structure-activity relationships, pharmacokinetics, and potential toxicity are crucial for a comprehensive understanding of its therapeutic potential.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



